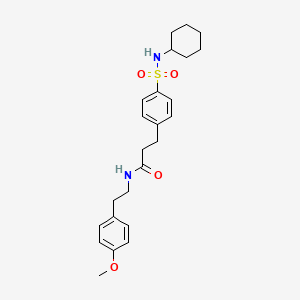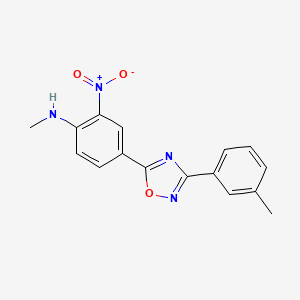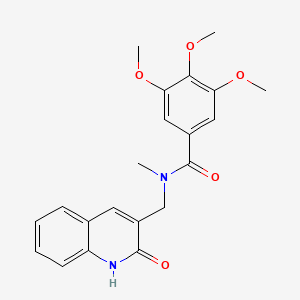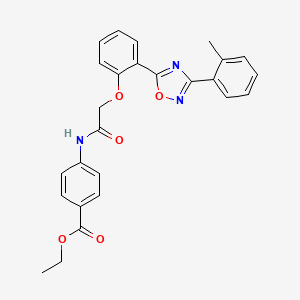
N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of compounds known as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action
N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a positive allosteric modulator of nAChRs, which are receptors involved in the transmission of nerve impulses. By binding to these receptors, N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide enhances their activity, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. It has also been shown to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its specificity for nAChRs, which allows for targeted modulation of these receptors. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are a number of potential future directions for N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use in the treatment of pain, as nAChRs are involved in pain signaling. Finally, further research is needed to better understand the long-term effects of N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential for clinical use.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,5-dimethylphenylamine with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic uses in a variety of conditions, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve cognitive function and reduce symptoms in patients. In addiction, N-(2,5-dimethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-7-8-15(2)18(13-14)22-19(25)5-4-6-20-23-21(24-27-20)16-9-11-17(26-3)12-10-16/h7-13H,4-6H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJISVDFPMEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
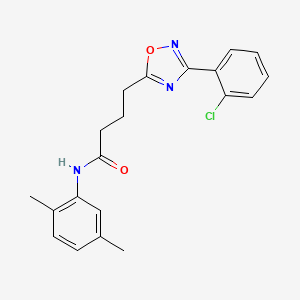
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)

